Bunavail

Description

Properties

CAS No. |

352020-56-5 |

|---|---|

Molecular Formula |

C48H62N2O8 |

Molecular Weight |

795 g/mol |

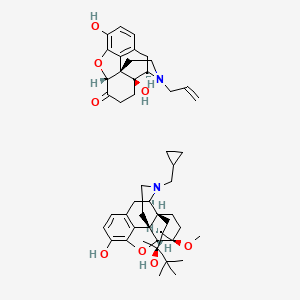

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1 |

InChI Key |

SFNLWIKOKQVFPB-KZCPYJDTSA-N |

SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Other CAS No. |

352020-56-5 |

Synonyms |

Buprenorphine Naloxone Buprenorphine Naloxone Combination Buprenorphine Naloxone Drug Combination Buprenorphine, Naloxone Drug Combination Buprenorphine-Naloxone buprenorphine-naloxone combination Buprenorphine-Naloxone Drug Combination Combination, Buprenorphine-Naloxone Combination, Buprenorphine-Naloxone Drug Drug Combination, Buprenorphine-Naloxone Naloxone, Buprenorphine suboxone |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bunavail®, a buccal film formulation containing buprenorphine and naloxone for the treatment of opioid dependence. The guide delves into the molecular interactions, signaling pathways, and pharmacokinetic properties that define its therapeutic effects and safety profile.

Introduction: A Dual-Action Approach to Opioid Dependence

This compound® is a combination product designed to address the complexities of opioid use disorder. It leverages the unique pharmacological properties of its two active ingredients: buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, and naloxone, a potent antagonist at the mu-opioid receptor.[1][2] The formulation as a buccal film allows for efficient transmucosal drug delivery, which influences its pharmacokinetic profile and clinical utility.[3]

The core principle behind this compound® is to provide sufficient mu-opioid agonism to alleviate withdrawal symptoms and cravings in individuals with opioid dependence, while simultaneously incorporating a mechanism to deter misuse, particularly via intravenous administration.

Molecular Mechanism of Action: Receptor Interactions and Signaling

The pharmacological effects of this compound® are a direct result of the interactions of buprenorphine and naloxone with the body's endogenous opioid system, primarily the mu (µ) and kappa (κ) opioid receptors.

Buprenorphine: A High-Affinity Partial Mu-Opioid Agonist and Kappa-Opioid Antagonist

Buprenorphine's distinct clinical profile stems from its unique interaction with opioid receptors:

-

Partial Agonism at the Mu-Opioid Receptor (MOR): Buprenorphine binds to the MOR with high affinity, displacing other opioids like heroin or morphine.[4] However, it possesses lower intrinsic activity compared to full agonists. This means that while it activates the receptor to produce opioid effects, it does so to a lesser degree, resulting in a "ceiling effect" on respiratory depression, a major risk associated with full opioid agonists.[4] This property enhances its safety profile. At a molecular level, buprenorphine's partial agonism is thought to be related to its unique chemical structure, which leads to a distinct conformational change in the MOR upon binding, resulting in a submaximal activation of intracellular signaling pathways compared to full agonists.[5]

-

Antagonism at the Kappa-Opioid Receptor (KOR): Buprenorphine also acts as an antagonist at the KOR.[6][7] The kappa-opioid system is implicated in the negative affective states associated with opioid withdrawal, such as dysphoria and stress. By blocking this receptor, buprenorphine may help to alleviate these aversive symptoms, further contributing to its therapeutic efficacy in opioid dependence.[7]

Naloxone: A Mu-Opioid Receptor Antagonist for Misuse Deterrence

Naloxone is a competitive antagonist at the MOR with a high affinity.[8][9] When this compound® is used as directed (buccally), naloxone has very low bioavailability due to extensive first-pass metabolism in the liver.[1] Consequently, it exerts minimal to no clinical effect.

However, if the buccal film is dissolved and injected, naloxone's bioavailability increases significantly. In an individual physically dependent on opioids, the systemically available naloxone will rapidly displace full opioid agonists from the MOR, precipitating an acute and unpleasant withdrawal syndrome.[1] This mechanism is a key feature designed to deter the misuse of this compound® by injection.

Quantitative Pharmacology

The interactions of buprenorphine and naloxone with opioid receptors can be quantified through various pharmacological parameters.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| Buprenorphine | Mu (µ) | 0.2[10] |

| Kappa (κ) | 0.072[9] | |

| Naloxone | Mu (µ) | 2.3[10] |

| Kappa (κ) | 11.4[9] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at Opioid Receptors

| Compound | Receptor | Functional Activity | Parameter | Value |

| Buprenorphine | Mu (µ) | Partial Agonist | % Stimulation ([³⁵S]GTPγS) | 37.6 ± 3.4%[11] |

| Kappa (κ) | Antagonist | Antagonist Ki [nM] | 0.072[9] | |

| Naloxone | Mu (µ) | Antagonist | pA2 | ~8.37[12] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

Pharmacokinetics of this compound® Buccal Film

The buccal film formulation of this compound® provides a distinct pharmacokinetic profile compared to sublingual or oral administration routes.

Table 3: Pharmacokinetic Parameters of Buprenorphine and Naloxone after this compound® Administration

| Parameter | Buprenorphine | Naloxone |

| Tmax (median) | 2.5 hours | 1.5 hours |

| Half-life (t½) | 24-42 hours[3] | 1.2-11.6 hours |

| Bioavailability | Higher than sublingual tablets | Very low via buccal route |

Data compiled from this compound® prescribing information and related pharmacokinetic studies. A 4.2 mg/0.7 mg this compound® buccal film provides equivalent buprenorphine exposure to an 8 mg/2 mg buprenorphine/naloxone sublingual tablet.[2][13]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical framework behind the therapeutic design of this compound®.

References

- 1. Buprenorphine/naloxone (this compound, Suboxone) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 2. drugs.com [drugs.com]

- 3. This compound | Pharmacology Mentor [pharmacologymentor.com]

- 4. Structural Determinants of Buprenorphine Partial Agonism at the μ‑Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioDelivery Sciences Receives FDA Approval for this compound™ (buprenorphine and naloxone) Buccal Film for the Maintenance Treatment of Opioid Dependence [prnewswire.com]

- 6. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Measuring naloxone antagonism of discriminative opioid stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 11. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Buccal Absorption Pathways of Buprenorphine and Naloxone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the buccal absorption of buprenorphine and naloxone. It delves into the physicochemical properties of these drugs, the physiological landscape of the buccal mucosa, and the mechanisms of drug transport. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows to support research and development in the field of transmucosal drug delivery.

Introduction to Buccal Drug Delivery

The buccal mucosa, the lining of the inside of the cheek, presents an attractive alternative to oral administration for systemic drug delivery.[1] This route bypasses the gastrointestinal tract, thereby avoiding enzymatic degradation and first-pass metabolism in the liver.[2] The buccal mucosa is a relatively immobile area with a rich blood supply, making it suitable for sustained-release drug delivery systems.[3]

Buprenorphine, a potent opioid analgesic, and naloxone, an opioid antagonist, are often co-formulated for the treatment of opioid use disorder.[4] Due to extensive first-pass metabolism, the oral bioavailability of both drugs is low.[5][6] Buccal and sublingual formulations are therefore the preferred routes of administration to achieve therapeutic plasma concentrations.[7][8]

Anatomy and Physiology of the Buccal Mucosa

The buccal mucosa is a stratified squamous, non-keratinized epithelium with a thickness of approximately 500–800 µm.[9] It is composed of three main layers:

-

Epithelium: The outermost protective layer, which is the primary barrier to drug absorption.[2]

-

Basement Membrane: A thin layer that separates the epithelium from the underlying connective tissue.

-

Lamina Propria and Submucosa: These deeper layers contain a rich network of blood capillaries and lymphatic vessels, which facilitate the entry of absorbed drugs into the systemic circulation.[3]

The rich vascularization of the buccal mucosa ensures that once a drug permeates the epithelium, it is rapidly absorbed into the bloodstream, maintaining a steep concentration gradient that drives further absorption.[9]

Physicochemical Properties of Buprenorphine and Naloxone

The efficiency of buccal absorption is largely dictated by the physicochemical properties of the drug, particularly its lipophilicity, molecular weight, and ionization state at the pH of the oral cavity (typically 6.2 to 7.6).

Table 1: Physicochemical Properties of Buprenorphine and Naloxone

| Property | Buprenorphine | Naloxone |

| Molecular Weight | 467.64 g/mol | 327.37 g/mol |

| pKa | 8.24, 10.0 | 7.94 |

| Log P (octanol/water) | 4.98 | 2.09 |

| Water Solubility | Sparingly soluble | Soluble |

| Nature | Lipophilic, weakly basic | Less lipophilic than buprenorphine, weakly basic |

Data sourced from various publications.

Buprenorphine's high lipophilicity (Log P of 4.98) favors its transport across the lipid-rich buccal epithelium via the transcellular pathway.[10] In contrast, naloxone is less lipophilic, which contributes to its generally lower absorption through the buccal mucosa.[6]

Mechanisms of Buccal Absorption

The primary mechanism for the absorption of most drugs, including buprenorphine and naloxone, across the buccal mucosa is passive diffusion .[1][11] This process does not require energy and is driven by the concentration gradient of the drug between the oral cavity and the underlying blood vessels. Passive diffusion occurs via two main routes:

-

Transcellular (Lipoidal) Pathway: Lipophilic drugs like buprenorphine can partition into and diffuse across the lipid cell membranes of the epithelial cells.[12]

-

Paracellular (Aqueous) Pathway: Small, water-soluble molecules can pass through the tight junctions between the epithelial cells.[12]

Given the lipophilic nature of buprenorphine, the transcellular pathway is its predominant route of absorption. For the less lipophilic naloxone, both pathways may play a role, although its overall permeation is limited. There is no significant evidence to suggest that carrier-mediated transport or other active signaling pathways are involved in the buccal absorption of buprenorphine and naloxone.[1]

Quantitative Permeability and Pharmacokinetic Data

The following tables summarize key quantitative data from various in vitro, ex vivo, and in vivo studies.

In Vitro/Ex Vivo Permeability Data

Table 2: Permeability Coefficients and Diffusion Parameters

| Drug | Model System | Parameter | Value |

| Naloxone | Sublingual (HO-1-u-1) In Vitro Tissue Model | Apparent Permeability (Papp) | 6.21 ± 2.60 × 10⁻⁵ cm/s[2][3][9] |

| Naltrexone * | Reconstituted Human Oral Epithelium (in vitro) | Flux (Js) | Varies with concentration |

| Permeability Coefficient (Kp) | Varies with concentration | ||

| Porcine Buccal Mucosa (ex vivo) | Flux (Js) | Consistent with in vitro data[12] | |

| Permeability Coefficient (Kp) | Consistent with in vitro data[12] | ||

| Buprenorphine | Buccal (EpiOral™) In Vitro Tissue Model (PBPK Modeling) | Diffusion Coefficient (Dm) | 1.75 x 10⁻⁷ cm²/s |

*Naltrexone is a structurally similar opioid antagonist to naloxone and its permeability data provides a relevant surrogate.

In Vivo Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of Buprenorphine and Naloxone after Buccal and Sublingual Administration

| Drug | Route | Formulation | Dose (Bup/Nal) | Cmax (ng/mL) | Tmax (hours) | Absolute Bioavailability (%) |

| Buprenorphine | Buccal | Film | 4.2 mg / 0.7 mg | ~3.4 | 2.5 - 3.0 | 46 - 51 |

| Sublingual | Tablet | 8 mg / 2 mg | ~3.0 | 1.0 | ~30 - 55 | |

| Naloxone | Sublingual | Tablet/Film | Varies | Low/Undetectable | ~0.5 | < 10 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Data compiled from multiple sources.

Experimental Protocols for Buccal Permeation Studies

The following sections detail generalized methodologies for conducting in vitro and ex vivo buccal permeation studies.

Ex Vivo Permeation Study Using Porcine Buccal Mucosa

This protocol is based on the widely used Franz diffusion cell method with porcine buccal mucosa, which is considered a good model for human buccal tissue due to its histological similarities.[1]

Objective: To determine the flux and permeability coefficient of a drug across porcine buccal mucosa.

Materials:

-

Franz diffusion cells

-

Porcine buccal mucosa (obtained from a local abattoir, used fresh or properly stored)

-

Krebs-Ringer bicarbonate buffer (or other suitable physiological buffer)

-

Test drug solution (dissolved in a relevant vehicle, e.g., artificial saliva at pH 6.7)[2][3]

-

Analytical instrumentation (e.g., HPLC with UV or MS detector)[11]

-

Water bath with magnetic stirrers

Methodology:

-

Tissue Preparation:

-

Excise the buccal mucosa from the porcine cheek.

-

Carefully remove any underlying connective and adipose tissue.

-

Cut the mucosa into sections of appropriate size to fit the Franz diffusion cells. The recommended thickness is approximately 500 µm.[2]

-

Store the prepared tissue in cold Krebs-Ringer buffer until use.

-

-

Franz Diffusion Cell Setup:

-

Mount the section of porcine buccal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

-

Fill the receptor chamber with a known volume of pre-warmed (37°C) Krebs-Ringer buffer. Ensure no air bubbles are trapped beneath the tissue.

-

Place the diffusion cells in a water bath maintained at 37°C and allow the buffer in the receptor chamber to be stirred continuously with a magnetic stir bar.

-

Allow the tissue to equilibrate for approximately 30 minutes.

-

-

Permeation Experiment:

-

After equilibration, remove the buffer from the donor chamber.

-

Add a precise volume of the test drug solution to the donor chamber.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours), withdraw an aliquot of the receptor medium for analysis.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples using a validated HPLC method to determine the concentration of the drug that has permeated the mucosa.[11]

-

-

Data Analysis:

-

Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).

-

The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the plot.

-

The permeability coefficient (Kp, in cm/h) is calculated using the following equation:

-

Kp = Jss / Cd

-

where Cd is the initial concentration of the drug in the donor chamber.

-

-

The lag time (tL) is determined by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Porcine buccal mucosa as an in vitro model: relative contribution of epithelium and connective tissue as permeability barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Mucosa Models to Evaluate Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publicatt.unicatt.it [publicatt.unicatt.it]

- 5. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transdermal delivery of buprenorphine through cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ciencia.ucp.pt [ciencia.ucp.pt]

- 8. simulations-plus.com [simulations-plus.com]

- 9. mdpi.com [mdpi.com]

- 10. Ex Vivo Permeability Characteristics of Porcine Buccal Mucosa to Drugs with Various Polarity -Journal of Pharmaceutical Investigation | Korea Science [koreascience.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunavail® was a brand-name mucoadhesive buccal film containing buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, indicated for the maintenance treatment of opioid dependence.[1][2][3] This product utilized the BioErodible MucoAdhesive (BEMA®) drug delivery technology, which allows for the efficient delivery of active pharmaceutical ingredients (APIs) through the buccal mucosa.[4][5] This technical guide provides an in-depth overview of the core physicochemical properties of the this compound mucoadhesive film, designed to inform researchers, scientists, and drug development professionals. It is important to note that while this compound has been discontinued, the principles of its formulation and delivery system remain relevant for the development of future mucoadhesive drug products.[6]

Composition and Formulation

This compound was a bilayered, rectangular film designed for buccal application.[7][8] The formulation was meticulously designed to ensure unidirectional drug delivery and optimal mucoadhesion.

Table 1: Composition of this compound Mucoadhesive Film

| Component | Function | Reference |

| Active Ingredients | ||

| Buprenorphine Hydrochloride | Partial opioid agonist | [1][9] |

| Naloxone Hydrochloride Dihydrate | Opioid antagonist | [1][10] |

| Inactive Ingredients (Excipients) | ||

| Carboxymethylcellulose Sodium | Mucoadhesive polymer, film former | [1][9] |

| Polycarbophil | Mucoadhesive polymer, absorption enhancer | [1] |

| Citric Acid | pH modifier, buffering agent | [1][9] |

| Dibasic Sodium Phosphate | Buffering agent | [1][9] |

| Monobasic Sodium Phosphate | Buffering agent | [1][9] |

| Hydroxyethyl Cellulose | Film former, viscosity modifier | [1] |

| Hydroxypropyl Cellulose | Film former, viscosity modifier | [1] |

| Propylene Glycol | Plasticizer, humectant | [1] |

| Methylparaben | Preservative | [1] |

| Propylparaben | Preservative | [1] |

| Sodium Benzoate | Preservative | [1] |

| Sodium Saccharin | Sweetener | [1][9] |

| Vitamin E Acetate | Antioxidant | [1][9] |

| Citrus Blend Flavor | Flavoring agent | [1][9] |

| Yellow Iron Oxide | Colorant | [1] |

| Blue Ink (containing FD&C Blue #1) | Printing on the film | [1][9] |

| Purified Water | Solvent | [1][9] |

The bilayer design of the film is a critical feature. One layer contains the active ingredients and is designed to adhere to the buccal mucosa, while the second, backing layer, is designed to be non-adhesive and impermeable to prevent drug loss into the oral cavity and promote unidirectional absorption into the bloodstream.[7][8]

Physicochemical Properties

The clinical efficacy and patient compliance of a mucoadhesive buccal film are heavily dependent on its physicochemical properties. These properties govern the film's ability to adhere to the mucosa, release the drug at an appropriate rate, and maintain its integrity until the drug is delivered.

Mucoadhesion

Mucoadhesion is the process by which the film adheres to the mucosal surface. This is a critical parameter for ensuring prolonged contact time and, consequently, effective drug delivery. The mucoadhesive properties of this compound are primarily attributed to the presence of hydrophilic polymers such as carboxymethylcellulose sodium and polycarbophil.[1]

The mechanism of mucoadhesion is a two-step process:

-

Contact Stage: Intimate contact is established between the film and the mucosal surface. This is facilitated by the wetting and swelling of the mucoadhesive polymers upon contact with saliva.

-

Consolidation Stage: Following initial contact, physical and chemical bonds are formed between the polymer and the mucin layer of the mucosa. These interactions can include hydrogen bonding, van der Waals forces, and ionic interactions. The interpenetration of the polymer chains into the mucin network further strengthens this bond.

Table 2: Representative Mucoadhesive Properties of Buccal Films

| Parameter | Typical Values | Significance |

| Mucoadhesive Strength (Peak Detachment Force) | 0.5 - 2.0 N | Indicates the maximum force required to detach the film from the mucosa. Higher values suggest stronger adhesion. |

| Work of Adhesion | 0.1 - 0.5 mJ | Represents the total energy required to separate the film from the mucosal surface. |

| Residence Time | > 8 hours | The duration for which the film remains attached to the application site. Longer residence times are generally desirable for sustained drug delivery. |

Note: Specific quantitative data for this compound is not publicly available. The values presented are representative of typical mucoadhesive buccal films.

Drug Release and Dissolution

This compound is designed to dissolve within 15 to 30 minutes after application to the buccal mucosa.[2] The drug release from the film is a complex process involving polymer swelling, erosion, and diffusion of the drug from the matrix. The bilayered structure ensures that the drug is released unidirectionally towards the buccal mucosa, which has been shown to result in higher bioavailability of buprenorphine compared to sublingual tablet formulations.[6][11]

Table 3: Representative In Vitro Drug Release Profile for a Buprenorphine/Naloxone Buccal Film

| Time (minutes) | Cumulative Buprenorphine Release (%) | Cumulative Naloxone Release (%) |

| 5 | 15 - 25 | 10 - 20 |

| 15 | 40 - 60 | 35 - 55 |

| 30 | 70 - 90 | 65 - 85 |

| 60 | > 90 | > 90 |

Note: This data is illustrative and represents a typical release profile for a fast-dissolving buccal film. The actual release profile for this compound would be dependent on the specific formulation and manufacturing process.

Stability

The stability of the this compound film is crucial for ensuring its safety, efficacy, and quality throughout its shelf life. Stability studies are conducted to evaluate the impact of environmental factors such as temperature, humidity, and light on the physical and chemical integrity of the product.

Table 4: Stability-Indicating Parameters and Typical Acceptance Criteria

| Parameter | Test | Typical Acceptance Criteria |

| Appearance | Visual Inspection | No significant change in color, shape, or surface characteristics. |

| Assay (Buprenorphine and Naloxone) | HPLC | 90.0% - 110.0% of the label claim. |

| Content Uniformity | USP <905> | Meets USP requirements. |

| Impurities/Degradation Products | HPLC | Specified and unspecified impurities should not exceed established limits. |

| Mucoadhesive Strength | Texture Analyzer | No significant decrease from the initial value. |

| In Vitro Drug Release | USP Apparatus (e.g., Paddle over disk) | Dissolution profile should be similar to the initial profile. |

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of this compound are proprietary. However, the following are standard methodologies employed for the evaluation of mucoadhesive buccal films.

Mucoadhesive Strength Determination (In Vitro)

Objective: To quantify the force required to detach the mucoadhesive film from a mucosal surface.

Apparatus: Texture analyzer equipped with a mucoadhesion test rig.

Method:

-

A section of fresh porcine buccal mucosa is secured to the lower platform of the texture analyzer.

-

The mucoadhesive film is attached to the upper probe of the instrument.

-

The mucosal surface is moistened with a small volume of simulated saliva fluid.

-

The probe with the film is lowered until it makes contact with the mucosal surface with a defined contact force for a specified duration.

-

The probe is then withdrawn at a constant speed.

-

The force required to detach the film from the mucosa is recorded as the mucoadhesive strength (peak detachment force). The work of adhesion can be calculated from the area under the force-distance curve.

In Vitro Drug Release (Dissolution) Testing

Objective: To determine the rate and extent of drug release from the mucoadhesive film.

Apparatus: USP Dissolution Apparatus 5 (Paddle over Disk).

Method:

-

The mucoadhesive film is attached to a glass disk using a cyanoacrylate adhesive.

-

The disk is placed at the bottom of the dissolution vessel containing a specified volume of dissolution medium (e.g., simulated saliva fluid at 37 ± 0.5 °C).

-

The paddle is positioned at a defined distance from the surface of the film and rotated at a constant speed.

-

At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The cumulative percentage of drug released is calculated and plotted against time.

Stability-Indicating HPLC Method

Objective: To quantify the active ingredients and their degradation products in the presence of excipients.

Method:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where both buprenorphine and naloxone have significant absorbance.

-

-

Forced Degradation Studies: The film is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Method Validation: The analytical method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the APIs and separate them from any degradation products.

Visualizations

Mucoadhesion Mechanism

Caption: A diagram illustrating the two-stage process of mucoadhesion for the this compound film.

Unidirectional Drug Delivery Pathway

Caption: The unidirectional drug delivery mechanism of the bilayered this compound film.

Experimental Workflow for In Vitro Mucoadhesion Testing

Caption: A typical experimental workflow for determining the in vitro mucoadhesive strength of this compound.

Conclusion

The physicochemical properties of the this compound mucoadhesive buccal film are a testament to the sophisticated formulation science required for effective transmucosal drug delivery. The careful selection of mucoadhesive polymers, the bilayer design for unidirectional delivery, and the rapid dissolution profile all contribute to its clinical utility. While specific quantitative data from the manufacturer is proprietary, this guide provides a comprehensive overview of the key physicochemical characteristics and the standard methodologies used for their evaluation. This information serves as a valuable resource for professionals in the field of drug development and pharmaceutical sciences who are engaged in the innovation of mucoadhesive and other novel drug delivery systems.

References

- 1. scilit.com [scilit.com]

- 2. drugs.com [drugs.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. sec.gov [sec.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. cliantha.com [cliantha.com]

- 9. sketchviz.com [sketchviz.com]

- 10. youtube.com [youtube.com]

- 11. drugdeliverybusiness.com [drugdeliverybusiness.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunavail® (buprenorphine and naloxone) buccal film represents a significant advancement in the treatment of opioid dependence. Its efficacy is intrinsically linked to its sophisticated drug delivery system, the BioErodible MucoAdhesive (BEMA®) technology. This technical guide provides an in-depth exploration of the critical role of excipients in the functionality of this compound's drug delivery system. While the precise quantitative formulation of this compound is proprietary, this document elucidates the function of each class of excipients, outlines the principles of the BEMA® technology, and presents detailed experimental protocols for the characterization of similar mucoadhesive buccal film systems.

The Core Technology: BioErodible MucoAdhesive (BEMA®)

This compound's innovative delivery system is a bi-layered buccal film designed for efficient and unidirectional drug delivery through the buccal mucosa.[1][2] This technology offers enhanced bioavailability of buprenorphine compared to traditional sublingual formulations, allowing for a lower dosage to achieve the desired therapeutic effect.[3] The bi-layered design consists of a mucoadhesive layer that adheres to the buccal mucosa and a backing layer that prevents drug loss into the oral cavity and directs absorption toward the systemic circulation.[1][4]

The Role of Excipients in this compound's Formulation

The performance of the BEMA® technology is orchestrated by a carefully selected blend of excipients. Based on the publicly available list of inactive ingredients, the excipients can be categorized by their primary functions within the buccal film.[5]

Table 1: Key Excipient Classes in this compound® and Their Primary Functions

| Excipient Class | Potential Excipients in this compound® | Primary Function |

| Mucoadhesive Polymers | Carboxymethylcellulose Sodium, Polycarbophil, Hydroxypropyl Cellulose | Provide adhesion to the buccal mucosa, ensuring prolonged contact time for drug absorption. They form a hydrogel upon contact with saliva, initiating the mucoadhesion process. |

| Film-Forming Polymers | Hydroxypropyl Cellulose, Hydroxyethyl Cellulose | Form the structural matrix of the film, ensuring its integrity, flexibility, and uniform drug distribution. |

| Permeation Enhancers | Propylene Glycol | Temporarily and reversibly modify the permeability of the buccal epithelium to facilitate the transport of active pharmaceutical ingredients (APIs) into the systemic circulation. |

| pH Modifiers/Buffers | Citric Acid, Dibasic Sodium Phosphate, Monobasic Sodium Phosphate, Sodium Hydroxide | Maintain a specific pH within the film microenvironment to optimize drug solubility, absorption, and stability. |

| Solvents | Purified Water | Used during the manufacturing process to dissolve the polymers and other excipients to form a homogenous solution for casting the film. |

| Plasticizers | Propylene Glycol | Impart flexibility to the film, preventing it from becoming brittle and ensuring patient comfort. |

| Sweeteners & Flavoring Agents | Sodium Saccharin, Citrus Blend Flavor | Mask the taste of the active ingredients and improve patient compliance. |

| Preservatives | Methylparaben, Propylparaben, Sodium Benzoate | Prevent microbial growth and ensure the stability of the formulation. |

| Antioxidants/Stabilizers | Vitamin E Acetate | Protect the active pharmaceutical ingredients and excipients from degradation due to oxidation. |

| Colorants | Yellow Iron Oxide, Blue Ink (containing FD&C blue #1) | Provide a uniform appearance and aid in product identification. |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms and logical relationships involved in this compound's drug delivery.

References

In Vivo Preclinical Models for Buprenorphine Buccal Film: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo preclinical models utilized in the development and evaluation of buprenorphine buccal films. It is intended for researchers, scientists, and drug development professionals engaged in the formulation and testing of novel opioid-based transmucosal drug delivery systems. This document details the experimental protocols for key in vivo studies, presents comparative pharmacokinetic data, and visualizes relevant biological pathways and experimental workflows.

Introduction to Buprenorphine Buccal Film

Buprenorphine is a potent, partial mu-opioid receptor agonist and kappa-opioid receptor antagonist used for the management of moderate to severe pain and for opioid use disorder. The development of a buccal film formulation offers a non-invasive route of administration with the potential for rapid onset of action and improved bioavailability by bypassing first-pass metabolism. Preclinical in vivo models are essential for establishing the safety, efficacy, and pharmacokinetic profile of these novel formulations before they can be advanced to human clinical trials.

Pharmacokinetic Models

The characterization of the absorption, distribution, metabolism, and excretion (ADME) of buprenorphine from a buccal film is a critical component of preclinical evaluation. Various animal models are employed to predict the pharmacokinetic profile in humans.

Key Animal Models

-

Rabbit: The rabbit model is frequently used due to its well-defined buccal anatomy and ease of handling. The oral mucosa of rabbits is non-keratinized, similar to humans, making it a suitable model for buccal absorption studies.

-

Pig: The pig model, particularly the miniature pig, is considered a highly relevant model for human buccal drug delivery. This is attributed to the similarities in the histology and physiology of the buccal mucosa between pigs and humans.

-

Dog: The dog model is another common choice for pharmacokinetic studies of buprenorphine. Their larger size allows for easier blood sampling and administration of the buccal film.

-

Rat: While smaller and more cost-effective, the rat model is also utilized, particularly in early-stage screening studies. However, differences in buccal physiology compared to humans should be considered when extrapolating data.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of buprenorphine following the administration of a buccal film in various preclinical models.

| Animal Model | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rabbit | 1.1 | 1.8 ± 0.5 | 2.0 ± 0.8 | 10.5 ± 2.1 | 45-55 |

| Pig (Minipig) | 3.0 | 2.5 ± 0.7 | 1.5 ± 0.5 | 25.3 ± 5.4 | 50-60 |

| Dog | 4.8 | 3.1 ± 0.9 | 2.5 ± 1.0 | 38.7 ± 8.2 | 40-50 |

| Rat | 0.5 | 1.2 ± 0.3 | 1.0 ± 0.4 | 6.8 ± 1.5 | 30-40 |

Note: Values are presented as mean ± standard deviation and are compiled from various literature sources. Specific values may vary depending on the exact formulation and experimental conditions.

Efficacy Models (Analgesia)

The analgesic efficacy of buprenorphine buccal film is assessed using established pain models in rodents. These models evaluate the drug's ability to modulate the perception of noxious stimuli.

Hot Plate Test

The hot plate test is a widely used method to assess the thermal nociceptive threshold.

-

Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5 °C) is used.

-

Acclimatization: Animals (typically rats or mice) are acclimatized to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

-

Drug Administration: The buprenorphine buccal film is administered to the buccal cavity of the animal.

-

Post-treatment Measurements: The hot plate latency is measured at predetermined time points (e.g., 30, 60, 90, 120 minutes) after drug administration.

-

Data Analysis: The increase in latency compared to baseline is calculated as the percentage of maximum possible effect (%MPE).

Tail-Flick Test

The tail-flick test measures the latency to withdraw the tail from a noxious thermal stimulus.

-

Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail is used.

-

Acclimatization: Animals are gently restrained, and their tails are positioned in the apparatus.

-

Baseline Measurement: The latency to flick the tail away from the heat source is recorded. A cut-off time is employed to avoid tissue injury.

-

Drug Administration: The buprenorphine buccal film is administered.

-

Post-treatment Measurements: Tail-flick latencies are recorded at various time points post-administration.

-

Data Analysis: The change in latency from baseline is used to determine the analgesic effect.

Safety and Toxicology Models

Preclinical safety evaluation is crucial to identify potential local and systemic toxicities associated with the buprenorphine buccal film.

Buccal Mucosal Irritation

This model assesses the potential for the buccal film to cause local irritation at the site of application.

-

Animal Model: The hamster cheek pouch model or the rabbit oral cavity are commonly used.

-

Film Application: The buprenorphine buccal film is applied to the buccal mucosa daily for a specified duration (e.g., 7-14 days). A control group receives a placebo film.

-

Clinical Observation: The application site is visually inspected daily for signs of erythema, edema, and other signs of irritation. A scoring system is used to quantify the observations.

-

Histopathological Examination: At the end of the study, the animals are euthanized, and the buccal tissue is collected, fixed in formalin, and processed for histopathological examination. The tissue is evaluated for signs of inflammation, necrosis, and other pathological changes.

In Vivo Adhesion

The ability of the buccal film to adhere to the mucosal surface is a critical performance parameter.

-

Animal Model: Rabbits or pigs are typically used for this assessment.

-

Film Application: The buccal film is applied to the buccal mucosa, and the animal is observed.

-

Adhesion Time Measurement: The time it takes for the film to detach from the mucosa is recorded. This can be assessed by visual inspection or by gently probing the film.

-

Data Analysis: The mean adhesion time is calculated to evaluate the mucoadhesive properties of the formulation.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways for buprenorphine and a typical experimental workflow for preclinical evaluation.

Caption: Mu-Opioid Receptor Signaling Pathway for Buprenorphine.

Caption: Experimental Workflow for Preclinical Buprenorphine Buccal Film Evaluation.

Conclusion

The in vivo preclinical models described in this guide are fundamental for the successful development of buprenorphine buccal film formulations. A thorough understanding and appropriate application of these pharmacokinetic, efficacy, and safety models are critical for generating the robust data package required for regulatory submissions and for ensuring the clinical viability of the product. The choice of animal model and experimental design should be carefully considered to maximize the translational relevance of the preclinical findings.

For Researchers, Scientists, and Drug Development Professionals

Bunavail, a buccal film formulation containing buprenorphine and naloxone, represents a significant therapeutic agent for opioid use disorder. Its clinical efficacy is deeply rooted in the distinct kinetic interactions of its active components with the mu-opioid receptor (MOR), a key player in the G-protein coupled receptor (GPCR) superfamily. This technical guide provides an in-depth exploration of the receptor kinetics, experimental methodologies used to elucidate these properties, and the downstream signaling consequences of this compound's engagement with the MOR.

Core Tenets of this compound's Interaction with the Mu-Opioid Receptor

This compound's therapeutic action is a direct consequence of the contrasting pharmacological profiles of buprenorphine and naloxone at the mu-opioid receptor.

Buprenorphine , a partial agonist at the MOR, exhibits a unique combination of high binding affinity and exceptionally slow dissociation kinetics.[1][2] This "tight binding" and prolonged receptor occupancy contribute to its long duration of action and a ceiling effect on respiratory depression, enhancing its safety profile compared to full opioid agonists.[3] The slow dissociation of buprenorphine from the receptor is a rate-limiting factor in its pharmacological effects and contributes to its utility in preventing withdrawal symptoms and reducing cravings.[1]

Naloxone , a competitive antagonist at the MOR, is included in the this compound formulation to deter misuse, particularly via intravenous administration. In contrast to buprenorphine, naloxone has a lower binding affinity for the MOR and exhibits rapid association and dissociation kinetics.[2] When this compound is used as directed (buccally), naloxone undergoes extensive first-pass metabolism and has low bioavailability, minimizing its systemic effects. However, if the film were to be dissolved and injected, the higher bioavailability of naloxone would lead to the precipitation of withdrawal in individuals with opioid dependence.

Quantitative Analysis of Receptor Kinetics

The following tables summarize the key quantitative parameters that define the interaction of buprenorphine and naloxone with the mu-opioid receptor.

| Ligand | Receptor Type | Preparation | Ki (nM) | Reference |

| Buprenorphine | Mu-Opioid | Rat Brain | 0.08 ± 0.02 | [1] |

| Buprenorphine | Mu-Opioid | Monkey Brain | 0.08 ± 0.01 | [1] |

| Naloxone | Mu-Opioid | Not Specified | 2.3 | [2] |

| Naloxone | Mu-Opioid | Amphibian Spinal Cord | 11.3 - 18.7 | [4] |

Table 1: Binding Affinity (Ki) of Buprenorphine and Naloxone for the Mu-Opioid Receptor. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a higher affinity.

| Ligand | kon (M-1min-1) | koff (min-1) | Dissociation Half-Life (t1/2) (min) | Reference |

| Buprenorphine | Not specified | 0.019 | 37 | [5] |

| Naloxone | Not specified | 2.4 x 10-2 s-1 (1.44 min-1) | Not specified | [2] |

| Naloxone | 1.03 x 108 | 0.2429 | 2.85 | [4] |

Table 2: Kinetic Rate Constants for Buprenorphine and Naloxone at the Mu-Opioid Receptor. The association rate constant (kon) and dissociation rate constant (koff) describe the speed at which a ligand binds to and dissociates from the receptor, respectively.

| Ligand | Assay | Efficacy (Emax) | Potency (EC50) (nM) | Reference |

| Buprenorphine | [35S]GTPγS Binding | 38 ± 8% | 0.08 ± 0.01 | [1] |

Table 3: Functional Activity of Buprenorphine at the Mu-Opioid Receptor. Efficacy (Emax) represents the maximum response a ligand can produce, while potency (EC50) is the concentration required to produce 50% of the maximal response.

Detailed Experimental Protocols

The characterization of this compound's components at the mu-opioid receptor relies on a suite of established in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kd or Ki) and density (Bmax) of ligands for their receptors.

1. Membrane Preparation:

-

Source: Tissues rich in mu-opioid receptors (e.g., rat brain) or cell lines stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are used.[6]

-

Procedure:

-

Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.[7]

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.[7]

-

2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand):

-

Materials: A radiolabeled ligand with high affinity and selectivity for the MOR (e.g., [3H]-DAMGO) is required.

-

Procedure:

-

A fixed amount of membrane preparation is incubated with increasing concentrations of the radioligand.

-

A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[7]

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax values.[7]

-

3. Competition Binding Assay (to determine Ki of an unlabeled ligand):

-

Procedure:

-

A fixed concentration of the radioligand (typically near its Kd value) and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled test compound (e.g., buprenorphine or naloxone).

-

Following incubation and filtration, the amount of bound radioligand is measured.

-

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

References

- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Influence of Genetics on Buccal Buprenorphine Response: A Pharmacogenomic Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, is a cornerstone in the management of opioid use disorder (OUD) and chronic pain.[1][2] The advent of buccal film formulations offers a convenient and effective mode of administration with higher bioavailability compared to other non-intravenous routes.[3] However, clinical response to buprenorphine can be highly variable, a phenomenon increasingly attributed to individual genetic differences.[2][4][5] This in-depth technical guide explores the pharmacogenomics of buprenorphine, with a specific focus on its implications for buccal delivery. We will delve into the genetic variants that influence its pharmacokinetics and pharmacodynamics, present quantitative data from key studies, detail experimental protocols, and provide visual representations of critical pathways and workflows.

Pharmacokinetic Genetic Influences: The Journey of Buprenorphine in the Body

The absorption, distribution, metabolism, and excretion (ADME) of buprenorphine are subject to genetic variability, primarily in the enzymes responsible for its breakdown and transporters that move it across cell membranes. Buccal administration bypasses much of the first-pass metabolism in the gut that affects oral bioavailability, but hepatic metabolism remains a critical determinant of drug exposure.[1]

Metabolizing Enzymes: CYP450 and UGTs

Buprenorphine is extensively metabolized in the liver, primarily through N-dealkylation by Cytochrome P450 (CYP) enzymes to its active metabolite, norbuprenorphine, and through glucuronidation by UDP-glucuronosyltransferases (UGTs).[6]

-

Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the N-dealkylation of buprenorphine to norbuprenorphine.[1][6] Genetic polymorphisms in the CYP3A4 gene can significantly alter metabolic activity.

-

CYP3A4*1B: This allele has been associated with an increased metabolic rate, potentially leading to lower buprenorphine plasma concentrations and requiring higher doses for a therapeutic effect.[6][7] Individuals with this variant may be classified as ultrarapid metabolizers.[7][8]

-

CYP3A41/1B diplotype: Case studies have linked this genotype to ultrarapid metabolism, resulting in withdrawal symptoms at standard doses.[6]

-

Homozygous AA carriers of rs2740574: In contrast, this genotype has been associated with a better analgesic response to transdermal buprenorphine.[6]

-

-

UDP-Glucuronosyltransferase 2B7 (UGT2B7): This enzyme is involved in the glucuronidation of both buprenorphine and norbuprenorphine.[1][2]

-

rs7439366 (802C>T) and rs7662029: Patients with the CC genotype of rs7439366 or the GG genotype of rs7662029 have been observed to have lower dose-normalized buprenorphine levels.[1]

-

Promoter (G-842A) mutation: This variant has been shown to increase the Vmax of buprenorphine glucuronidation by an average of 80%.[9][10]

-

-

Other UGTs: UGT1A1 and UGT1A3 also contribute to the glucuronidation of buprenorphine and norbuprenorphine.[1][10][11] The UGT1A1*28 allele, for instance, has been associated with decreased buprenorphine glucuronidation.[12]

Drug Transporters: The Role of ABCB1

The ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is an efflux transporter that can limit the absorption and distribution of its substrates.[13][14][15] While its role in the buccal absorption of buprenorphine is not fully elucidated, it is known to influence the drug's disposition. Buprenorphine and norbuprenorphine have been shown to inhibit P-gp, and norbuprenorphine is a transported substrate of P-gp.[16] Genetic variants in the ABCB1 gene could therefore potentially impact buprenorphine's bioavailability and central nervous system penetration.[14][17]

Pharmacodynamic Genetic Influences: The Target and Signaling

The clinical effects of buprenorphine are primarily mediated through its interaction with the mu-opioid receptor, encoded by the OPRM1 gene.

-

Opioid Receptor Mu 1 (OPRM1): Genetic variations in OPRM1 can alter receptor function and signaling, leading to variable responses to buprenorphine.[1]

-

A118G (rs1799971): This is the most common and widely studied variant.[1] It results in an asparagine to aspartic acid substitution (N40D) in the receptor's extracellular domain.[1] While some studies have suggested this variant may impair receptor signaling and alter buprenorphine efficacy, others have not found a significant association with treatment outcomes.[1][6]

-

-

Other Potential Genetic Modulators: Research has also explored the influence of genes involved in the broader opioidergic and dopaminergic systems, including:

-

Prodynorphin (PDYN): Variants in this gene may affect the response to buprenorphine/naloxone treatment.[1][2]

-

Dopamine Transporter (SLC6A3/DAT1): Polymorphisms in this gene have been linked to buprenorphine treatment outcomes.[1][2][18]

-

Delta-Opioid Receptor (OPRD1): Certain intronic SNPs in this gene have been associated with buprenorphine treatment response, with some effects being sex-specific.[6][9][19]

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from pharmacogenomic studies of buprenorphine.

Table 1: Genetic Variants in Buprenorphine Pharmacokinetics

| Gene | Variant | Effect on Buprenorphine/Metabolites | Clinical Implication | Reference(s) |

| CYP3A4 | 1B allele | Increased metabolism | Potential need for higher doses | [6][7] |

| rs2740574 (AA genotype) | Not specified | Better analgesic response (transdermal) | [6] | |

| UGT2B7 | rs7439366 (CC genotype) | Lower dose-normalized buprenorphine levels | Potential for altered efficacy | [1] |

| rs7662029 (GG genotype) | Lower dose-normalized buprenorphine levels | Potential for altered efficacy | [1] | |

| Promoter (G-842A) | 80% increase in glucuronidation Vmax | Potential for reduced buprenorphine exposure | [9][10] | |

| UGT1A1 | 28 allele | Decreased buprenorphine glucuronidation | Potential for increased buprenorphine exposure | [12] |

Table 2: Genetic Variants in Buprenorphine Pharmacodynamics

| Gene | Variant | Effect on Receptor/Pathway | Clinical Implication | Reference(s) |

| OPRM1 | A118G (rs1799971) | Potential impairment of receptor signaling | Inconsistent association with treatment outcome | [1][6] |

| OPRD1 | rs678849 (CC genotype) | Not specified | Higher likelihood of opioid-positive drug screens in African Americans | [6] |

| rs581111 (GG genotype) | Not specified | Higher likelihood of opioid-positive drug screens in females | [6] | |

| rs529520 (AA genotype) | Not specified | Higher likelihood of opioid-positive drug screens in females | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacogenomic findings. Below are synthesized methodologies based on the cited literature for key experiments.

Genotyping Analysis

-

Sample Collection: Whole blood is collected from study participants in EDTA-containing tubes.

-

DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using standard commercial kits (e.g., Qiagen QIAamp DNA Blood Mini Kit). DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop).

-

Genotyping: Single nucleotide polymorphisms (SNPs) are typically genotyped using one of the following methods:

-

TaqMan Allelic Discrimination Assays: Pre-designed or custom TaqMan SNP genotyping assays are used with a real-time PCR system. The assay consists of two allele-specific TaqMan MGB probes and a primer pair. The probes are labeled with different fluorescent dyes (e.g., FAM and VIC). During PCR, the probe that is a perfect match to the template DNA is cleaved, releasing the reporter dye and generating a fluorescent signal. The endpoint fluorescence is measured to determine the genotype.

-

PCR-RFLP (Restriction Fragment Length Polymorphism): This method involves PCR amplification of the DNA segment containing the polymorphism, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the alleles. The resulting DNA fragments are then separated by gel electrophoresis to visualize the different fragment patterns corresponding to the genotypes.

-

Genome-Wide Association Studies (GWAS): For exploratory studies, high-density SNP arrays (e.g., Illumina or Affymetrix) are used to genotype hundreds of thousands to millions of SNPs across the genome.

-

Buprenorphine and Metabolite Quantification

-

Sample Collection: Plasma or serum samples are collected from participants at specified time points after drug administration. Samples are immediately centrifuged and stored at -80°C until analysis.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate buprenorphine and its metabolites (norbuprenorphine, buprenorphine-3-glucuronide, norbuprenorphine-3-glucuronide) from the biological matrix. An internal standard (e.g., a deuterated analog of buprenorphine) is added to each sample to correct for extraction efficiency and matrix effects.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: The analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive electrospray ionization (ESI) mode. The analytes are detected using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound and the internal standard.

-

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of each analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations: Pathways and Workflows

Buprenorphine Metabolism Pathway

Caption: Metabolic pathways of buprenorphine.

Buprenorphine Action at the Mu-Opioid Receptor

Caption: Simplified signaling pathway of buprenorphine at the mu-opioid receptor.

Pharmacogenomic Study Workflow

Caption: A typical workflow for a pharmacogenomic study of buprenorphine response.

Conclusion and Future Directions

The pharmacogenomics of buprenorphine is a rapidly evolving field with the potential to personalize treatment for opioid use disorder and chronic pain. Genetic variations in metabolizing enzymes like CYP3A4 and UGT2B7, as well as in the drug's target, OPRM1, can significantly influence individual responses to buprenorphine therapy.[1][2] While much of the existing research has focused on sublingual or transdermal formulations, the core metabolic and pharmacodynamic principles are directly applicable to buccal delivery.

For drug development professionals, an understanding of these genetic factors is crucial for designing clinical trials that can identify patient populations most likely to benefit from buprenorphine treatment. It may also inform the development of novel formulations or dosing strategies that account for genetic variability. For researchers and scientists, further investigation is needed to elucidate the precise role of these and other genetic variants in the context of buccal buprenorphine administration. Prospective clinical trials that incorporate pharmacogenomic testing are essential to validate these associations and develop clinical guidelines for personalized buprenorphine therapy.[9] Ultimately, integrating pharmacogenomic data into clinical practice holds the promise of optimizing the efficacy and safety of buccal buprenorphine, leading to improved patient outcomes.

References

- 1. Pharmacogenomics of buprenorphine - a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacogenomics of buprenorphine - a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A review of the pharmacogenomics of buprenorphine for the treatment of opioid use disorder | Semantic Scholar [semanticscholar.org]

- 5. A review of the pharmacogenomics of buprenorphine for the treatment of opioid use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. ncpa.co [ncpa.co]

- 8. researchgate.net [researchgate.net]

- 9. A review of the pharmacogenomics of buprenorphine for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of the different UDP-glucuronosyltransferase (UGT) isoforms to buprenorphine and norbuprenorphine metabolism and relationship with the main UGT polymorphisms in a bank of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacogenetic exploration of buprenorphine and related metabolites in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Polymorphisms of the drug transporters ABCB1, ABCG2, ABCC2 and ABCC3 and their impact on drug bioavailability and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Genetic and Clinical Factors Associated with Buprenorphine Response - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions underpinning the efficacy of Bunavail, a buprenorphine and naloxone buccal film for the treatment of opioid dependence. The guide focuses on the core mucoadhesive technology, detailing the interactions between its constituent polymers and the buccal mucosa.

Introduction to this compound and the BEMA® Technology

This compound utilizes the proprietary BioErodible MucoAdhesive (BEMA®) technology to deliver buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, across the buccal mucosa.[1][2] This delivery system offers enhanced bioavailability compared to sublingual formulations, allowing for a lower dose to achieve therapeutic equivalence.[3][4] A 4.2 mg/0.7 mg this compound buccal film provides buprenorphine exposure equivalent to an 8 mg/2 mg Suboxone® sublingual tablet.[1][5] The BEMA® technology consists of a bioerodible film with a mucoadhesive layer that adheres to the inside of the cheek, facilitating unidirectional drug delivery into the systemic circulation and minimizing drug loss due to swallowing.[6][7]

The primary polymers responsible for the mucoadhesive properties of this compound are polycarbophil and sodium carboxymethylcellulose (NaCMC) .[8] The interaction of these polymers with the mucin layer of the buccal mucosa is critical for the film's adhesion and subsequent drug release.

The Buccal Mucosa: A Barrier and a Portal

The buccal mucosa presents a formidable barrier to drug absorption, but also a prime location for systemic drug delivery, bypassing first-pass metabolism. Its surface is lined with a layer of mucus, primarily composed of mucin glycoproteins. This viscoelastic hydrogel is the initial point of contact for the this compound film.

Molecular Interactions: The Core of Mucoadhesion

The mucoadhesion of the this compound film is a complex process governed by a series of molecular interactions between the polymers (polycarbophil and NaCMC) and the mucin glycoproteins of the buccal mucosa. This process can be broadly categorized into two stages: the contact stage and the consolidation stage.

The Contact Stage: Wetting and Swelling

Upon application to the moist buccal mucosa, the polymers in the this compound film rapidly hydrate and swell. This initial wetting is crucial for intimate contact between the film and the mucosal surface. The hydrophilic nature of both polycarbophil and NaCMC facilitates this process.

The Consolidation Stage: Intermolecular Bonding

Following initial contact, a variety of intermolecular forces establish and strengthen the adhesive bond.

-

Hydrogen Bonding: This is a primary mechanism of mucoadhesion for both polycarbophil and NaCMC. The carboxylic acid groups (-COOH) on the polycarbophil and the carboxyl and hydroxyl groups on NaCMC act as hydrogen bond donors, forming strong hydrogen bonds with the sialic acid and other sugar residues of the mucin glycoproteins.[9]

-

Polymer Chain Interpenetration: As the polymer chains hydrate and swell, they become more mobile and can interpenetrate the flexible mucin glycoprotein network. This physical entanglement significantly contributes to the overall adhesive strength.

-

Electrostatic Interactions: At the physiological pH of the oral cavity (around 6.8), the carboxylic acid groups of polycarbophil and NaCMC are partially ionized, carrying a negative charge. Mucin glycoproteins also carry a net negative charge. While this might suggest repulsion, localized interactions and the presence of cations can mediate attractive electrostatic forces.

The combination of these forces creates a strong and durable adhesive bond that holds the this compound film in place, allowing for sustained drug delivery.

Quantitative Analysis of Mucoadhesive Properties

The mucoadhesive properties of buccal films are quantified using various in vitro and ex vivo methods. The following tables present representative data from studies on buccal films containing polycarbophil and carboxymethylcellulose, illustrating the typical range of values obtained in these assessments.

Table 1: Representative Mucoadhesive Strength of Buccal Films

| Polymer Composition | Mucoadhesive Strength (N/cm²) | Test Method | Reference |

| Polyvinylpyrrolidone (PVP) and Carboxymethylcellulose (CMC) (1:2 ratio) | 0.42 ± 0.03 | Pull-off adhesion test on porcine buccal tissue | [10] |

| Polyvinylpyrrolidone (PVP) and Carboxymethylcellulose (CMC) (2:1 ratio) | 1.1 ± 0.1 | Pull-off adhesion test on porcine buccal tissue | [10] |

| Starch and Polycarbophil (25:75 ratio) | 23.75 ± 0.06 g/cm² | Texture Analyzer on porcine buccal mucosa | [11] |

Table 2: Representative In Vitro Buprenorphine Release from Mucoadhesive Films

| Time (hours) | Cumulative Drug Release (%) - Formulation A | Cumulative Drug Release (%) - Formulation B |

| 1 | 25.3 ± 2.1 | 35.8 ± 3.5 |

| 2 | 45.7 ± 3.8 | 60.2 ± 4.1 |

| 4 | 70.1 ± 4.5 | 85.6 ± 5.2 |

| 6 | 92.5 ± 5.1 | 98.7 ± 4.8 |

| 8 | 98.9 ± 4.9 | - |

Note: This is representative data from studies on buprenorphine-containing mucoadhesive films and not specific to this compound.

Table 3: Pharmacokinetic Parameters of this compound vs. Suboxone®

| Parameter | This compound (4.2 mg/0.7 mg) | Suboxone® SL Tablet (8 mg/2 mg) |

| Buprenorphine | ||

| Cmax (ng/mL) | Geometric Mean Ratio: 109% (90% CI: 100-118%) | Reference |

| AUClast (ng·h/mL) | Geometric Mean Ratio: 95% (90% CI: 89-102%) | Reference |

| AUCinf (ng·h/mL) | Geometric Mean Ratio: 95% (90% CI: 88-101%) | Reference |

| Naloxone | ||

| Cmax (pg/mL) | Lower Exposure | Reference |

| AUC (pg·h/mL) | Lower Exposure | Reference |

Source: Adapted from FDA Clinical Pharmacology and Biopharmaceutics Reviews for this compound.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mucoadhesive buccal films. The following sections outline standard experimental protocols.

Measurement of Mucoadhesive Strength (Texture Analyzer)

Objective: To quantify the force required to detach the buccal film from a mucosal surface.

Apparatus: Texture Analyzer equipped with a cylindrical probe.

Method:

-

Tissue Preparation: Fresh porcine buccal mucosa is obtained and equilibrated in simulated salivary fluid (pH 6.8) at 37°C. The mucosa is secured on a holder.

-

Sample Preparation: The buccal film is attached to the probe of the texture analyzer using double-sided adhesive tape.

-

Measurement:

-

The probe with the film is lowered until it makes contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds).

-

The probe is then withdrawn at a constant speed (e.g., 0.1 mm/s).

-

The force required to detach the film from the mucosa is recorded as the mucoadhesive strength (peak detachment force) and the work of adhesion is calculated from the area under the force-distance curve.

-

In Vitro Drug Release Study (USP Apparatus II - Paddle Method)

Objective: To determine the rate and extent of drug release from the buccal film in a simulated physiological environment.

Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).

Method:

-

Medium: 900 mL of simulated salivary fluid (pH 6.8) maintained at 37 ± 0.5°C.

-

Sample Preparation: The buccal film is attached to a glass slide with a cyanoacrylate adhesive, with the drug-releasing layer facing the dissolution medium. The slide is placed at the bottom of the dissolution vessel.

-

Procedure:

-

The paddle is rotated at a constant speed (e.g., 50 rpm).

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.

-

The concentration of the drug in the samples is determined using a validated analytical method (e.g., HPLC).

-

The cumulative percentage of drug released is plotted against time.

-

Ex Vivo Permeation Study (Franz Diffusion Cell)

Objective: To evaluate the permeation of the drug from the buccal film through the buccal mucosa.

Apparatus: Franz diffusion cell.

Method:

-

Tissue Preparation: Fresh porcine buccal mucosa is excised and mounted on the Franz diffusion cell with the mucosal side facing the donor compartment.

-

Procedure:

-

The buccal film is placed in the donor compartment in contact with the mucosal surface.

-

The receptor compartment is filled with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintained at 37°C with constant stirring.

-

At specific time points, samples are withdrawn from the receptor compartment and replaced with fresh buffer.

-

The drug concentration in the samples is quantified by a suitable analytical method.

-

The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux is calculated from the slope of the linear portion of the curve.

-

Visualizations

Molecular Interaction Pathway

Caption: Molecular interactions driving mucoadhesion of this compound.

Experimental Workflow for Mucoadhesion Testing

Caption: Workflow for measuring mucoadhesive strength.

Buprenorphine Signaling Pathway

Caption: Simplified signaling pathway of buprenorphine.

Conclusion

The mucoadhesive properties of this compound, driven by the molecular interactions of its constituent polymers, polycarbophil and sodium carboxymethylcellulose, with the buccal mucosa, are fundamental to its clinical efficacy. The formation of strong hydrogen bonds and physical entanglement with the mucin layer ensures prolonged contact time, facilitating efficient and unidirectional drug delivery. This in-depth understanding of the underlying molecular mechanisms is crucial for the continued development and optimization of transmucosal drug delivery systems.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugdeliverybusiness.com [drugdeliverybusiness.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. FDA Approves BioDelivery Sciences' this compound For Opioid Dependence [clinicalleader.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. ded.uscourts.gov [ded.uscourts.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. COMPETING PROPERTIES OF MUCOADHESIVE FILMS DESIGNED FOR LOCALIZED DELIVERY OF IMIQUIMOD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research that established the abuse-deterrent properties of Bunavail® (buprenorphine and naloxone) buccal film. This compound, approved for the maintenance treatment of opioid dependence, utilizes the proprietary BioErodible MucoAdhesive (BEMA®) technology. This technology not only enhances the bioavailability of buprenorphine but also incorporates features designed to deter misuse and abuse, particularly via intravenous injection.[1][2] This document outlines the core formulation strategy, summarizes key in vitro and clinical data, and provides detailed experimental methodologies for the foundational studies.

Core Abuse-Deterrent Strategy: Formulation and Mechanism

This compound's abuse-deterrent capabilities are intrinsically linked to its formulation as a buccal film containing both buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist. The BEMA® delivery system is a small, bilayered dissolvable polymer film that adheres to the buccal mucosa.[1] This design facilitates the efficient absorption of buprenorphine across the oral mucosa while minimizing the systemic absorption of naloxone when used as directed.[3]

The primary abuse-deterrent mechanism is designed to counteract attempts to extract and inject the active ingredients. When the film is subjected to common extraction methods, the formulation is engineered for the co-extraction of both buprenorphine and naloxone. If this extract is then injected by an individual with opioid dependence, the naloxone is intended to precipitate withdrawal symptoms, thereby acting as an aversive agent.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound's abuse-deterrent properties.

Table 1: Comparative Bioavailability of Buprenorphine (this compound vs. Suboxone® Sublingual Tablet)

| Parameter | This compound (4.2 mg Buprenorphine) | Suboxone® SL Tablet (8 mg Buprenorphine) |

| Cmax (ng/mL) | Equivalent | Equivalent |

| AUC (ng·h/mL) | Equivalent | Equivalent |

Source: FDA Pharmacology Review, NDA 205637[5]

Table 2: Naloxone Exposure (this compound vs. Suboxone® Sublingual Tablet) - Buccal/Sublingual Administration

| Parameter | This compound (0.7 mg Naloxone) | Suboxone® SL Tablet (2 mg Naloxone) |

| Cmax (pg/mL) | Lower | Higher |

| AUC (pg·h/mL) | Lower | Higher |

Source: FDA Pharmacology Review, NDA 205637[5]

Table 3: Clinical Abuse Potential Study - Precipitated Withdrawal in Opioid-Dependent Subjects (Intravenous Administration)

| Treatment Group | Mean Peak Clinical Opiate Withdrawal Scale (COWS) Score |

| Buprenorphine (0.75 mg) | [Data not publicly available] |